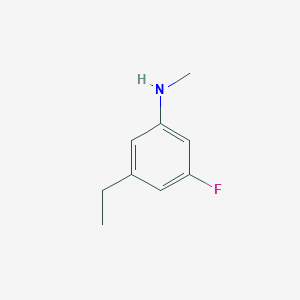

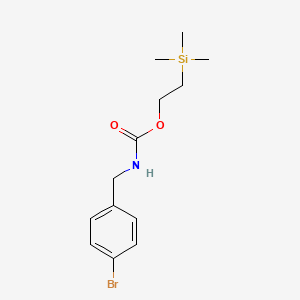

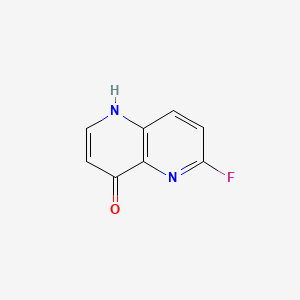

![molecular formula C16H26O2Si B8121897 tert-Butyl-dimethyl-[2-(4-vinyl-phenoxy)-ethoxy]-silane](/img/structure/B8121897.png)

tert-Butyl-dimethyl-[2-(4-vinyl-phenoxy)-ethoxy]-silane

Übersicht

Beschreibung

tert-Butyl-dimethyl-[2-(4-vinyl-phenoxy)-ethoxy]-silane: is an organosilicon compound characterized by the presence of a tert-butyl group, dimethyl groups, and a vinyl-phenoxy-ethoxy moiety attached to a silicon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl-dimethyl-[2-(4-vinyl-phenoxy)-ethoxy]-silane typically involves the following steps:

Preparation of 4-vinylphenol: This can be synthesized via the dehydrogenation of 4-ethylphenol or through the Heck reaction of styrene with phenol.

Formation of 2-(4-vinyl-phenoxy)-ethanol: This intermediate is prepared by reacting 4-vinylphenol with ethylene oxide under basic conditions.

Silylation: The final step involves the reaction of 2-(4-vinyl-phenoxy)-ethanol with tert-butyl-dimethylchlorosilane in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and reactant concentrations) is crucial in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: tert-Butyl-dimethyl-[2-(4-vinyl-phenoxy)-ethoxy]-silane can undergo oxidation reactions, particularly at the vinyl group, forming epoxides or diols.

Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) for epoxidation.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

- Various substituted phenoxy derivatives from substitution reactions.

Epoxides: and from oxidation.

Ethyl derivatives: from reduction.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, tert-Butyl-dimethyl-[2-(4-vinyl-phenoxy)-ethoxy]-silane is used as a precursor for the introduction of vinyl-phenoxy-ethoxy groups into larger molecules. It serves as a building block in the synthesis of complex organic compounds.

Biology and Medicine

While specific biological applications are less common, the compound’s derivatives could potentially be explored for their biological activity, particularly in drug development where organosilicon compounds are of growing interest.

Industry

In materials science, this compound can be used in the development of silicon-based polymers and resins. Its unique structure allows for the creation of materials with specific mechanical and thermal properties.

Wirkmechanismus

The mechanism by which tert-Butyl-dimethyl-[2-(4-vinyl-phenoxy)-ethoxy]-silane exerts its effects depends on the specific reactions it undergoes. For instance, in polymerization reactions, the vinyl group can participate in radical polymerization, forming long-chain polymers. The silicon atom can also form strong bonds with oxygen, contributing to the stability and durability of the resulting materials.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- tert-Butyl-dimethyl-[2-(4-methyl-phenoxy)-ethoxy]-silane

- tert-Butyl-dimethyl-[2-(4-ethyl-phenoxy)-ethoxy]-silane

- tert-Butyl-dimethyl-[2-(4-phenoxy)-ethoxy]-silane

Uniqueness

tert-Butyl-dimethyl-[2-(4-vinyl-phenoxy)-ethoxy]-silane is unique due to the presence of the vinyl group, which allows for additional functionalization and polymerization reactions. This makes it more versatile compared to its analogs that lack the vinyl functionality.

Eigenschaften

IUPAC Name |

tert-butyl-[2-(4-ethenylphenoxy)ethoxy]-dimethylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O2Si/c1-7-14-8-10-15(11-9-14)17-12-13-18-19(5,6)16(2,3)4/h7-11H,1,12-13H2,2-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYVBVCMVTRABPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCOC1=CC=C(C=C1)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

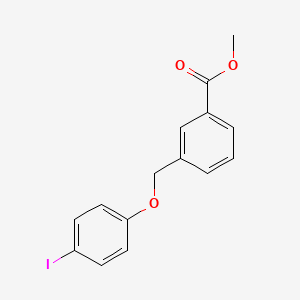

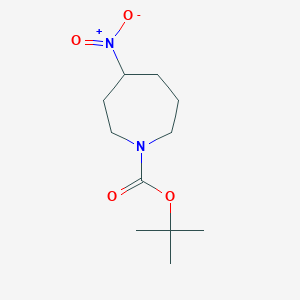

![Tert-butyl 4-[3-(propionylamino)phenyl]-1-piperidinecarboxylate](/img/structure/B8121862.png)

![4-fluoro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8121883.png)